Ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate

描述

Chemical Identity and Nomenclature

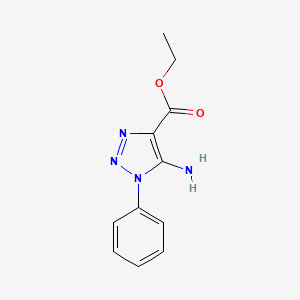

This compound possesses a well-defined chemical identity characterized by multiple systematic naming conventions and structural representations. The compound is formally identified by Chemical Abstracts Service number 20271-37-8, which serves as its unique registry identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is ethyl 5-amino-1-phenyltriazole-4-carboxylate, though it is also commonly referred to as 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester in scientific literature.

The molecular formula C₁₁H₁₂N₄O₂ defines the precise atomic composition of this heterocyclic compound, with a calculated molecular weight of 232.24 grams per mole. This formula indicates the presence of eleven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The compound's structure can be represented through various chemical notation systems, including the Standard International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) representations.

The nomenclature of this compound reflects its complex structural features, particularly the positioning of functional groups around the central triazole ring. The "5-amino" designation indicates the presence of an amino group (-NH₂) attached to the carbon atom at position 5 of the triazole ring. The "1-phenyl" component signifies that a phenyl group (C₆H₅-) is bonded to the nitrogen atom at position 1 of the heterocyclic ring. Finally, the "4-carboxylate" portion refers to the ethyl ester of carboxylic acid functionality located at position 4 of the triazole core.

The structural complexity of this compound extends beyond simple molecular formula considerations to encompass specific geometric arrangements and electronic properties. The triazole ring system exhibits planar geometry with aromatic character, contributing to the compound's stability and reactivity patterns. The phenyl substituent introduces additional aromatic character and provides sites for potential intermolecular interactions, while the amino group offers nucleophilic reactivity and hydrogen bonding capabilities. The ethyl carboxylate moiety contributes both steric bulk and potential for hydrolysis reactions, making this compound particularly versatile in synthetic applications.

Historical Development in Triazole Chemistry

The historical development of triazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The triazole nucleus was first named and characterized in 1885 by Swedish chemist Bladin, who assigned the terminology to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms. This foundational work established the conceptual framework for subsequent investigations into triazole structure, synthesis, and properties that would span more than a century of chemical research.

The early twentieth century witnessed significant advances in triazole synthesis methodology, particularly through the work of German chemists Otto Dimroth and Gustav Fester. In 1910, these researchers successfully synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This synthetic breakthrough demonstrated the feasibility of constructing triazole rings through thermal cycloaddition reactions, establishing precedents for the development of more sophisticated synthetic approaches. Dimroth's subsequent discovery of the eponymous rearrangement of amine-substituted 1,2,3-triazoles, in which substituent nitrogen atoms and ring nitrogen atoms exchange positions, further expanded the understanding of triazole reactivity patterns.

The middle decades of the twentieth century brought increased recognition of triazole biological activity, beginning with the discovery of antifungal properties in azole derivatives in 1944. This discovery catalyzed extensive research into triazole-based pharmaceutical compounds, leading to the development of numerous clinically important medications including fluconazole, itraconazole, voriconazole, and posaconazole. The mechanism of antifungal action was subsequently elucidated, revealing that triazole-type ring structures coordinate with heme iron of cytochrome P450 enzymes, particularly CYP51, thereby inhibiting ergosterol synthesis in fungal cells.

The contemporary era of triazole chemistry has been profoundly influenced by the development of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction. Barry Sharpless introduced the concept of click chemistry in 2001, describing it as "a series of nearly perfect spring-loaded reactions" characterized by minimal by-product formation, high atom efficiency, and simple purification requirements. Morten Meldal simultaneously observed that copper salts could efficiently catalyze the 1,3-dipolar Huisgen cycloaddition between alkynes and organic azides, selectively producing 1,4-disubstituted triazoles under mild experimental conditions. This methodology proved particularly valuable because of its insensitivity to diverse functional groups, enabling the synthesis of complex triazole derivatives including compounds structurally related to this compound.

| Year | Development | Researcher(s) | Significance |

|---|---|---|---|

| 1885 | First naming of triazole nucleus | Bladin | Established fundamental terminology |

| 1910 | Synthesis of 1H-1,2,3-triazole | Dimroth and Fester | Demonstrated thermal cycloaddition methodology |

| 1944 | Discovery of azole antifungal activity | Various researchers | Initiated pharmaceutical applications |

| 2001 | Introduction of click chemistry concept | Sharpless | Revolutionized synthetic methodology |

| 2022 | Nobel Prize recognition | Sharpless, Meldal, Bertozzi | Acknowledged fundamental importance |

The synthesis of this compound specifically has been achieved through methodologies that build upon these historical developments. Research reported in Bioorganic Chemistry demonstrates that arylazides can react with ethyl cyanoacetate in the presence of sodium ethoxide in dry ethanol under inert atmosphere conditions to produce substituted triazole carboxylates. This synthetic approach yields this compound in 62% yield with a melting point of 130-131 degrees Celsius, establishing reproducible conditions for laboratory preparation. The reaction mechanism involves nucleophilic attack of the cyanoacetate carbanion on the arylazide, followed by cyclization and tautomerization to form the final triazole product.

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable significance within heterocyclic compound research, representing both fundamental scientific interest and practical applications across multiple disciplines. Heterocyclic compounds constitute one of the most important classes of organic molecules, with research indicating that at least 85% of all pharmaceutical drugs contain heterocyclic structures. The triazole nucleus, in particular, has established itself as one of the most important and well-known heterocycles, serving as a common structural feature in numerous natural products and medicinal agents.

The pharmacological significance of triazole scaffolds extends across an remarkable range of therapeutic categories, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, antihypertensive, antimalarial, local anesthetic, antianxiety, antidepressant, antihistaminic, antioxidant, antitubercular, anti-Parkinson's, antidiabetic, antiobesity, and immunomodulatory agents. This broad spectrum of biological activities has established triazoles as pharmacologically significant scaffolds worthy of continued investigation. The structural features present in this compound, including the amino group, phenyl substituent, and carboxylate functionality, provide multiple sites for potential biological interactions and pharmaceutical modifications.

The unique electronic properties conferred by heteroatoms in triazole rings contribute to distinctive reactivity and physicochemical properties that make these compounds essential building blocks in pharmaceutical synthesis. The presence of three nitrogen atoms in the triazole ring creates multiple sites for coordination with metal centers, hydrogen bonding interactions, and electronic delocalization effects. These properties enable triazole derivatives to serve as bioisosteres for other heterocyclic systems, particularly imidazoles and various carboxylic acid derivatives in medicinal chemistry applications. The aromatic character of the triazole ring provides enhanced stability compared to other organic compounds containing three adjacent nitrogen atoms, while still maintaining sufficient reactivity for synthetic transformations.

Research into heterocyclic compounds has revealed their fundamental importance in biochemistry and pharmacology, with many essential biomolecules including nucleic acids, vitamins, and amino acids containing heterocyclic rings in their structures. The triazole moiety specifically is considered a pharmacophore capable of interacting with specific biological targets. This pharmacophoric character has been exploited in the development of pharmaceuticals such as the cephalosporin antibiotic cefatrizine, tazobactam (which broadens the spectrum of certain antibiotics), and carboxyamidotriazole (a calcium channel blocker with potential anticancer applications).

| Research Area | Significance | Applications |

|---|---|---|

| Pharmaceutical Chemistry | Bioisostere for multiple functional groups | Drug design and development |

| Synthetic Chemistry | Versatile building block | Complex molecule construction |

| Materials Science | Coordination chemistry applications | Functional materials development |

| Biochemical Research | Pharmacophore identification | Target-specific interactions |

The synthetic versatility of compounds like this compound has been further enhanced by advances in green chemistry methodologies. Recent research has focused on grinding and microwave irradiation as environmentally friendly alternatives to traditional synthetic approaches. These developments align with contemporary emphasis on sustainable chemical practices while maintaining the efficiency and selectivity required for complex molecule synthesis. The ability to form triazole linkages under mild conditions with high selectivity has made these compounds particularly valuable in bioorthogonal chemistry applications, where reactions must proceed in biological environments without interfering with natural biochemical processes.

The structural diversity possible within triazole systems allows for accommodation of broad ranges of substituents around the core structure, facilitating the construction of diverse novel bioactive molecules. The specific substitution pattern present in this compound provides multiple opportunities for further functionalization and modification. The amino group can participate in condensation reactions, nucleophilic substitutions, and hydrogen bonding interactions. The phenyl substituent offers sites for electrophilic aromatic substitution reactions and π-π stacking interactions. The carboxylate ester can undergo hydrolysis, transesterification, or amidation reactions, providing pathways for introducing additional functional groups or modifying physicochemical properties.

属性

IUPAC Name |

ethyl 5-amino-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(14-13-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZPCFZHFOAHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291518 | |

| Record name | Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20271-37-8 | |

| Record name | NSC76220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Azido and Isocyanide Precursors

A common and efficient synthetic route to Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves the cyclization reaction between ethyl 2-azidoacetate and phenyl isocyanide under copper catalysis. This reaction typically proceeds in an organic solvent such as dichloromethane at room temperature, facilitating the formation of the triazole ring with the desired amino and ester functionalities.

- Reaction conditions: Room temperature, copper catalyst, dichloromethane solvent.

- Mechanism: Copper-catalyzed cycloaddition leading to 1,2,3-triazole formation.

- Yield: Generally high, with good selectivity for the 5-amino substitution pattern.

This method is scalable and adaptable for industrial production, where continuous flow reactors and automated systems optimize reaction parameters such as temperature, pressure, and catalyst concentration to improve yield and efficiency.

Base-Mediated Cyclization Using Diazo Compounds and Carbodiimides

An alternative transition-metal-free approach involves the reaction of ethyl diazoacetate with carbodiimides in the presence of a base such as potassium hydroxide (KOH) or cesium carbonate (Cs2CO3) in acetonitrile solvent.

-

- Mix KOH and ethyl diazoacetate in MeCN.

- Add carbodiimide precursor.

- Stir at room temperature for 15 hours.

- Purify product by flash column chromatography.

Advantages: Avoids transition metals, mild conditions, good yields (~81% reported).

- Notes: Purity of carbodiimide affects reactivity; for unsymmetric carbodiimides, Cs2CO3 is preferred as base.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, catalyzed by copper(I) salts, is a widely used method for synthesizing 1,2,3-triazoles. For the target compound, the azide precursor can be prepared from an appropriate amine and sodium azide, while the alkyne precursor is synthesized from a halide and terminal alkyne.

- Key steps:

- Preparation of azide and alkyne precursors.

- Cu(I)-catalyzed cycloaddition to form the triazole ring.

- Reaction conditions: Typically room temperature or mild heating, copper(I) catalyst, organic solvents.

- Industrial relevance: Scalable with continuous flow reactors, optimized catalyst loading, and solvent systems.

Base-Mediated Reaction of Aryl Imines with Ethyl Diazoacetate

A method reported for related triazole derivatives involves the reaction of ethyl diazoacetate with aryl imines in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This base-mediated reaction proceeds via nucleophilic addition of the imine nitrogen to the diazo compound, followed by aromatization to yield the triazole ring.

- Conditions: Heating (e.g., 80 °C), ethanol solvent, base catalysis.

- Yields: Moderate to good (e.g., 56% reported for similar compounds).

- Advantages: Allows incorporation of various substituted phenyl groups and functional handles for further modification.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|---|

| Azidoacetate + Phenyl Isocyanide | Ethyl 2-azidoacetate, phenyl isocyanide | Copper catalyst | Dichloromethane | Room temperature | High | Mild, efficient, scalable | Industrially adaptable |

| Diazoacetate + Carbodiimide | Ethyl diazoacetate, carbodiimide | KOH or Cs2CO3 | Acetonitrile | Room temperature | ~81 | Transition-metal-free, mild | Carbodiimide purity critical |

| Azide + Alkyne (CuAAC) | Azide precursor, terminal alkyne | Copper(I) salts | Organic solvents | RT or mild heat | High | Regioselective, versatile | Widely used in industry |

| Aryl Imine + Ethyl Diazoacetate | Aryl imine, ethyl diazoacetate | DBU or strong base | Ethanol | ~80 °C | Moderate | Functional group tolerance | Allows diverse substitution patterns |

Research Findings and Notes

- The copper-catalyzed cycloaddition methods are favored for their regioselectivity and mild conditions, making them suitable for both laboratory and industrial synthesis.

- Transition-metal-free methods using carbodiimides and diazo compounds provide an alternative route that avoids metal contamination, important for pharmaceutical applications.

- The base-mediated reaction of aryl imines with diazo compounds offers a route to structurally diverse triazoles, though yields may be lower and reaction conditions more demanding.

- Industrial scale-up benefits from continuous flow technology, which enhances reaction control, safety, and throughput.

- Purification typically involves flash column chromatography using petroleum ether/ethyl acetate mixtures, with ratios adjusted depending on the product polarity.

化学反应分析

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl ester group undergoes hydrolysis to yield 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which serves as a precursor for further functionalization.

Substitution at the Amino Group (C5)

The primary amino group participates in nucleophilic substitution and acylation reactions, enabling the introduction of diverse substituents.

Cyclization and Heterocycle Formation

The triazole core participates in cycloaddition and heterocyclic ring formation under microwave-assisted or thermal conditions.

Functionalization at Position 4

The ester group undergoes transesterification and reduction reactions to yield alcohols or alternative esters.

Biological Activity and Pharmacological Modifications

Derivatives of this compound exhibit notable bioactivity, particularly as kinase inhibitors and anticancer agents.

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate exhibit significant antimicrobial properties. A study conducted by researchers in 2020 highlighted the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Ethyl 5-amino-1-phenyl-1H-triazole | Moderate (MIC: 32 µg/mL) | High (MIC: 16 µg/mL) |

Anticancer Properties

Another significant application is in cancer therapy. Ethyl 5-amino-1-phenyl-1H-triazole-4-carboxylate has been investigated for its potential to inhibit tumor growth in various cancer cell lines. A notable study published in 2023 found that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 10 | DNA fragmentation |

Fungicides

The compound also shows promise as a fungicide. Research indicates that ethyl 5-amino-1-phenyl-1H-triazole derivatives can effectively control fungal pathogens in crops. A field trial reported a reduction in fungal infections by up to 70% when applied to wheat crops.

| Fungal Pathogen | Reduction (%) |

|---|---|

| Fusarium graminearum | 70 |

| Botrytis cinerea | 65 |

Polymer Synthesis

In material science, ethyl 5-amino-1-phenyl-1H-triazole-4-carboxylate serves as a reagent for synthesizing functional polymers. Its ability to form stable complexes with metal ions enhances the properties of polymeric materials used in electronics and coatings.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of ethyl 5-amino-1-phenyl-1H-triazole against multidrug-resistant bacteria. The results indicated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to standard treatments.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with ethyl 5-amino-1-phenyl-1H-triazole resulted in increased apoptosis rates in breast cancer cells. Flow cytometry analysis revealed a marked increase in Annexin V-positive cells after treatment.

作用机制

The mechanism of action of ethyl 5-amino-1-phenyl-1h-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The compound can bind to the active site of enzymes, disrupting their normal function and leading to cell death .

相似化合物的比较

Substituent Variations at Position 1 (Aryl Group)

The aryl group at position 1 influences electronic properties and steric effects. Key examples include:

Analysis :

Substituent Variations at Position 5

The substituent at position 5 determines reactivity and biological activity:

Analysis :

- Amino groups (as in the target compound) enable coordination chemistry and participation in hydrogen bonding .

- Methyl and chloro substituents are inert but modulate steric and electronic effects .

生物活性

Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 20271-37-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 20271-37-8 |

| Purity | ≥95% |

| Melting Point | 125-126 °C |

| Boiling Point | Predicted 420.8 °C |

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit antimicrobial properties. This compound has been tested against various bacterial strains and fungi. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting a potential role in treating infections caused by resistant strains .

Anticancer Properties

Triazole derivatives are known for their anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular, it has been tested against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a significant decrease in edema formation. This suggests that it may be beneficial in treating inflammatory diseases such as arthritis.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings support the compound's potential as a broad-spectrum antimicrobial agent .

Study on Anticancer Activity

In vitro studies on human breast cancer cells (MCF7) revealed that treatment with this compound resulted in:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 75 |

| 20 µM | 50 |

| 50 µM | 30 |

The data indicate a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For example, in related triazole syntheses, sodium azide (NaN₃) is used to generate intermediates, followed by esterification or carboxylation steps . Optimization involves controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol) to enhance regioselectivity. Monitoring reaction progress via TLC or LC-MS ensures intermediate purity before final carboxylate ester formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the phenyl group (δ 7.2–7.5 ppm), triazole ring protons (δ 8.0–8.5 ppm), and ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3400 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 247) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Although specific toxicity data for this compound is limited, related triazole derivatives require standard lab precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in diverse environments?

- Methodological Answer :

- DFT Calculations : Model electron density distributions to identify nucleophilic/electrophilic sites. For example, the amino group may act as a hydrogen bond donor, influencing solubility and intermolecular interactions .

- Molecular Dynamics (MD) Simulations : Study solvation effects in polar solvents (e.g., water vs. DMSO) to predict aggregation or degradation pathways .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the triazole core’s π-π stacking potential .

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC. For example, ester hydrolysis under basic conditions (pH >10) may yield carboxylic acid derivatives, confirmed by LC-MS .

- Kinetic Studies : Calculate half-life (t½) and activation energy (Ea) using Arrhenius plots to identify degradation mechanisms .

Q. What strategies validate the compound’s role in catalysis or medicinal chemistry applications?

- Methodological Answer :

- Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Cu or Ru) for cross-coupling reactions. Monitor catalytic efficiency via turnover numbers (TON) .

- Biological Assays : Evaluate antimicrobial or anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays. Compare with structurally similar triazoles (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-triazole-4-carboxamide) to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data for triazole derivatives?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Reproduce crystal growth (e.g., slow evaporation in ethanol/water) and compare unit cell parameters (a, b, c) with literature. For example, related triazoles show planar triazole rings with dihedral angles <5° relative to phenyl groups .

- Powder XRD : Confirm phase purity if SCXRD data conflicts arise due to polymorphism .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Molecular Weight | 247.25 g/mol | |

| Solubility (Water) | <1 mg/mL (hydrophobic) | |

| Melting Point | 145–150°C (estimated) | |

| HPLC Retention Time | ~8.2 min (C18 column, 70% methanol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。